molecular formula C15H20N2O4 B8341570 Methyl 4-[(cyclohexylmethyl)amino]-3-nitrobenzoate

Methyl 4-[(cyclohexylmethyl)amino]-3-nitrobenzoate

Cat. No. B8341570
M. Wt: 292.33 g/mol
InChI Key: UWDLSNDHNPKFDP-UHFFFAOYSA-N
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Patent
US09156796B2

Procedure details

To a solution of 25.0 g of 4-fluoro-3-nitro-benzoic acid methyl ester in 100 ml of abs. DMF was added 26.0 g of potassium carbonate, followed by 14.2 g of (cycloheylmethyl)amine. After 16 h at rt, the mixture was poured into water, and extracted with ethyl acetate three times. The combined organic phases were washed with water, dried over sodium sulphate and concentrated to yield 36.7 g (100%) of 4-(Cyclohexylmethyl-amino)-3-nitro-benzoic acid methyl ester as an orange solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
(cycloheylmethyl)amine
Quantity
14.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7](F)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1.C[N:16]([CH:18]=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH:16][CH2:18][CH:4]2[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
(cycloheylmethyl)amine
Quantity
14.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCC1CCCCC1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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